(3S,4S)-3-(dimethylamino)-4-hydroxy-1lambda6-thiolane-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4S)-3-(dimethylamino)-4-hydroxy-1lambda6-thiolane-1,1-dione is a complex organic compound with significant interest in various scientific fields This compound features a thiolane ring, which is a five-membered ring containing sulfur, and is functionalized with a dimethylamino group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3-(dimethylamino)-4-hydroxy-1lambda6-thiolane-1,1-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the thiolane ring, followed by the introduction of the dimethylamino and hydroxyl groups. Key steps may include:
Formation of the Thiolane Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the Dimethylamino Group: This step often involves nucleophilic substitution reactions where a dimethylamine source reacts with a suitable leaving group on the thiolane ring.
Hydroxylation: The hydroxyl group can be introduced via oxidation reactions, using reagents such as hydrogen peroxide or other oxidizing agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-3-(dimethylamino)-4-hydroxy-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to modify the thiolane ring or the functional groups attached to it.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
(3S,4S)-3-(dimethylamino)-4-hydroxy-1lambda6-thiolane-1,1-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which (3S,4S)-3-(dimethylamino)-4-hydroxy-1lambda6-thiolane-1,1-dione exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(3S,4S)-3-(methylamino)-4-hydroxy-1lambda6-thiolane-1,1-dione: Similar structure but with a methylamino group instead of a dimethylamino group.
(3S,4S)-3-(ethylamino)-4-hydroxy-1lambda6-thiolane-1,1-dione: Features an ethylamino group, offering different steric and electronic properties.
Uniqueness
(3S,4S)-3-(dimethylamino)-4-hydroxy-1lambda6-thiolane-1,1-dione is unique due to the presence of the dimethylamino group, which can enhance its solubility and reactivity compared to its analogs. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C6H13NO3S |
---|---|
Molecular Weight |
179.24 g/mol |
IUPAC Name |
(3S,4S)-4-(dimethylamino)-1,1-dioxothiolan-3-ol |
InChI |
InChI=1S/C6H13NO3S/c1-7(2)5-3-11(9,10)4-6(5)8/h5-6,8H,3-4H2,1-2H3/t5-,6-/m1/s1 |
InChI Key |
XPPKKRAJTWMTRB-PHDIDXHHSA-N |
Isomeric SMILES |
CN(C)[C@@H]1CS(=O)(=O)C[C@H]1O |
Canonical SMILES |
CN(C)C1CS(=O)(=O)CC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.